![molecular formula C19H22N4O4 B2447274 5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-25-5](/img/structure/B2447274.png)

5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a small molecule that has been synthesized as part of a series of compounds . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines .

Synthesis Analysis

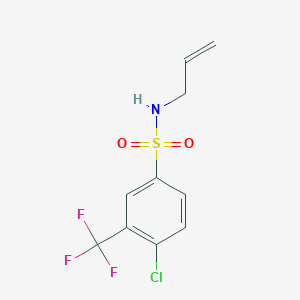

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

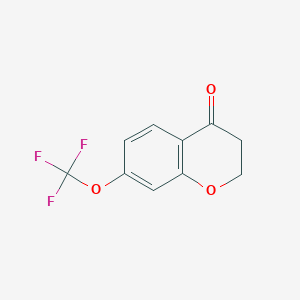

The molecular structure of this compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is substituted with a 3,4-dimethoxyphenyl group at the 5-position, an ethyl group at the 6-position, and two methyl groups at the 1 and 3 positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation . The exact details of these reactions would depend on the specific conditions used in the synthesis.Physical And Chemical Properties Analysis

The compound is described as a yellow solid with a melting point of 287–288 °C. Its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its ^1H NMR and ^13C NMR spectra have also been reported .科学的研究の応用

- Researchers have developed various synthetic routes to access this compound. These methods involve cyclization, condensation, and N-methylation reactions .

- The synthesis of pyrimido[2,3-d]pyrimidin-5-one, a related compound, has been achieved through condensation and cyclization reactions .

- Anticancer Properties : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines exhibit promising anticancer activity. Some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7, HCT-116, and HepG-2 .

- Antimicrobial Activity : These compounds have been investigated for their antimicrobial potential against bacteria and fungi .

- Anti-inflammatory Effects : Some analogs demonstrate anti-inflammatory properties, making them relevant for drug development .

- Researchers have investigated the use of natural and synthetic polymers containing pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine moieties. These polymers find applications in biomedical and environmental contexts .

Synthesis Methods

Biological Significance

Bioengineering Applications

将来の方向性

The compound and its analogs could be further investigated for their potential as CDK2 inhibitors and anticancer agents . Further studies could also explore the compound’s interactions with other biological targets, its pharmacokinetic properties, and its efficacy in preclinical and clinical settings.

特性

IUPAC Name |

5-(3,4-dimethoxyanilino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-6-11-10-20-17-15(18(24)23(3)19(25)22(17)2)16(11)21-12-7-8-13(26-4)14(9-12)27-5/h7-10H,6H2,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZIBNOPXNMSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2447191.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2447195.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2447197.png)

![N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2447202.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2447203.png)

![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)

![2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2447209.png)